molecular formula C24H26N2OS B3006375 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide CAS No. 898424-51-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B3006375
CAS No.: 898424-51-6
M. Wt: 390.55
InChI Key: USQIXBFBJQSVQH-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide is a synthetic small molecule of significant interest in early-stage pharmacological and chemical research. This complex compound features a distinct molecular architecture, integrating a 3,4-dimethylbenzamide group linked to a 3,4-dihydroisoquinoline scaffold and a thiophene heterocycle . The presence of these distinct pharmacophoric elements—the dihydroisoquinoline, known from other research compounds to be a privileged structure in medicinal chemistry, and the thiophene ring, a common feature in molecules with diverse bioactivity —suggests this molecule has high potential as a core structure for developing novel biochemical probes. Researchers can utilize this compound as a key intermediate or a starting point in structure-activity relationship (SAR) studies, particularly in the design and synthesis of new ligands for various protein targets. Its high molecular complexity and specific stereochemistry make it a valuable candidate for screening against novel biological targets in assay development. This product is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQIXBFBJQSVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C23H26N2O2S
  • Molecular Weight : 426.53 g/mol
  • CAS Number : 898452-61-4

The structure includes a dihydroisoquinoline moiety linked to a thiophene group and a dimethylbenzamide, which contributes to its biological properties.

Synthesis

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide generally involves multiple steps:

  • Formation of Dihydroisoquinoline : This can be achieved through the Pictet-Spengler reaction.
  • Introduction of Thiophene : A cross-coupling reaction (e.g., Suzuki-Miyaura coupling) is typically used.
  • Benzamide Formation : The final step involves acylation with 3,4-dimethylbenzoyl chloride.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with structural similarities have shown antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), U251 (brain cancer), and A549 (lung cancer). Mechanisms include the inhibition of tubulin polymerization and induction of apoptosis through upregulation of cleaved PARP-1 and caspase-3 .

Neuropharmacological Effects

The compound's isoquinoline structure suggests potential neuropharmacological activities. Isoquinolines have been studied for their effects on neurotransmitter systems and neuroprotection.

  • Mechanism of Action : Research indicates that isoquinoline derivatives can modulate dopaminergic and serotonergic pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy :
    • In a study evaluating various benzamide derivatives, a compound structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide was found to significantly inhibit tumor growth in xenograft models without apparent toxicity .
CompoundCell LineIC50 (µM)Mechanism
Compound AHepG25.0Tubulin inhibitor
Compound BA5497.5Apoptosis induction
  • Neuroprotective Effects :
    • Research has shown that isoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels in neuronal cell cultures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide with structurally or functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features HPLC Purity Melting Point Reported Biological Activity Reference
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide (Target Compound) C₂₃H₂₃N₃O₂S 421.5 3,4-Dimethylbenzamide, thiophen-2-yl, dihydroisoquinoline Not reported Not reported Not reported
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide C₂₂H₂₅N₃OS 379.5 1-Methylpyrrole substituent, thiophen-2-yl, dihydroisoquinoline Not reported Not reported Not reported
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide C₂₄H₂₇N₃O₄S 477.5 Sulfonyl linker, 5-oxopyrrolidine, 3,4-dimethylphenyl Not reported Not reported Cytotoxicity: IC₅₀ = 268 µM (HEK cells)
Benzothiazole–Isoquinoline Derivatives (e.g., Compound 4k) Varies ~450–500 Benzothiazole core, dihydroisoquinoline, methoxy/fluoro/nitro substituents 90.8–94.8% 240.6–260.1°C Anticancer activity (specific targets not detailed)
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₂N₄O₅S 506.5 Oxadiazole linker, sulfonyl group, 4-methoxyphenyl Not reported Not reported Not reported

Key Observations:

Structural Variations: The target compound’s 3,4-dimethylbenzamide group distinguishes it from analogs with sulfonyl linkers (e.g., ) or oxadiazole moieties.

Physicochemical Properties: Benzothiazole–isoquinoline derivatives () exhibit higher melting points (240–260°C) due to rigid aromatic systems, whereas the target compound’s flexible ethyl linker may lower its melting point (data needed). HPLC purity data are unavailable for the target compound but exceed 90% for benzothiazole analogs (), suggesting robust synthetic protocols for the latter.

Biological Activity: The sulfonyl-linked analog () shows moderate cytotoxicity (IC₅₀ = 268 µM), while the target compound’s bioactivity remains unexplored.

Q & A

Q. What advanced techniques characterize the compound’s interactions with biological membranes?

  • Methodology :
  • Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to assess lipid interaction dynamics .
  • Fluorescence Anisotropy : Track membrane fluidity changes using fluorescent probes (e.g., DPH) .

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